molecular formula C12H19NO4 B2460384 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate CAS No. 2111903-47-8

1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate

Cat. No. B2460384
CAS RN: 2111903-47-8
M. Wt: 241.287
InChI Key: XHOOGCKBHZSVDL-SOFGYWHQSA-N
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Description

1,3-Dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate, also known as 1,3-dimethyl-2-azetidinone, is an organic compound with a molecular formula of C9H18N2O2. It is a colorless solid that is soluble in common organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

1,3-Dimethyl-2-azetidinone has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and organic dyes. It has been used as a starting material in the synthesis of a variety of substituted azetidinones, which are important intermediates in the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of derivatives of imidazolidinone, which are important intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is not well understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction in which the alkyl halide is attacked by the amine and the resulting intermediate is then hydrolyzed to give 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone are not well understood. However, it has been suggested that it may have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone in laboratory experiments are that it is a relatively inexpensive and readily available compound. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation is that it is a relatively reactive compound and must be handled carefully to avoid unwanted side reactions.

Future Directions

For research involving 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential uses in organic dyes could lead to the development of new and improved dyes.

Synthesis Methods

The synthesis of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is typically accomplished through the reaction of an alkyl halide with a secondary amine in the presence of an aqueous base. The reaction of tert-butylamine with 1-chloro-3-methylpropane in the presence of sodium hydroxide yields 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone as a major product.

properties

IUPAC Name

dimethyl 2-[(E)-3-(tert-butylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)13-8-6-7-9(10(14)16-4)11(15)17-5/h6-8,13H,1-5H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOOGCKBHZSVDL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C=C/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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